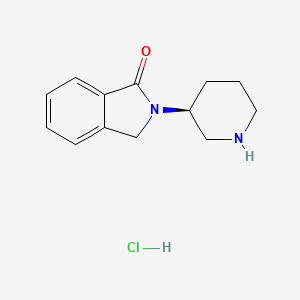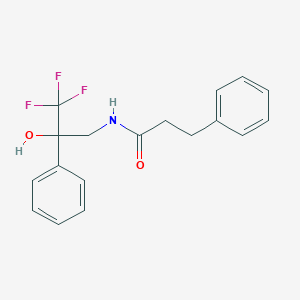
3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and can exhibit various pharmacological activities . The compound also contains an amide group (-CONH2), which is a key functional group in many biological compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the amide group would likely have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its high stability and resistance to various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Recent research into the pharmacokinetics and metabolism of related propanamide derivatives, such as S-1, a potent selective androgen receptor modulator (SARM), in rats has been a subject of preclinical studies. These studies aimed to investigate the ideal pharmacokinetic characteristics of propanamides for therapeutic use, focusing on absorption, distribution, metabolism, and excretion parameters. The investigation revealed that S-1 demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours post intravenous doses, with an oral bioavailability ranging from 55% to 60%. Forty phase I and II metabolites of S-1 were identified, highlighting the extensive metabolic profile of such compounds in preclinical models (Wu et al., 2006).
Molecular Design and Photophysics
Research into the molecular design and photophysics of quaternary hybrid systems has explored the use of crosslinking reagents modified by 3-(triethoxysilyl)-propyl isocyanate (TESPIC) to construct hybrid systems with significant luminescence properties. Such systems, incorporating elements like terbium (Tb3+), have been studied for their luminescent spectra, showcasing the potential for these compounds in creating materials with strong green and blue emissions. This area of research indicates the versatility of propanamide derivatives in contributing to the development of novel materials with desirable photophysical properties (Yan & Wang, 2007).
Anticancer Activity
Studies have also been conducted on the synthesis of functionalized propanamides and their anticancer activity, demonstrating the potential of these compounds in medicinal chemistry. The synthesis and evaluation of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides revealed promising antiproliferative activity against human cancer cell lines. These findings underscore the importance of propanamide derivatives in the search for new anticancer agents (El Rayes et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)17(24,15-9-5-2-6-10-15)13-22-16(23)12-11-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCIFMOSJMDDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


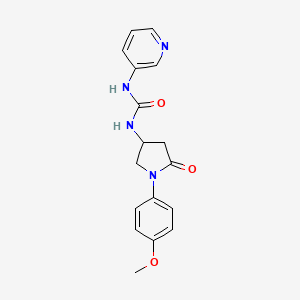
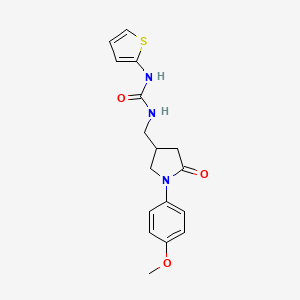
![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)

![N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2743251.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2743253.png)
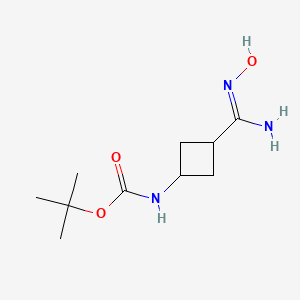
![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)
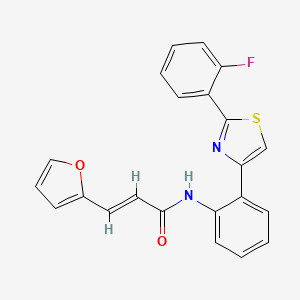
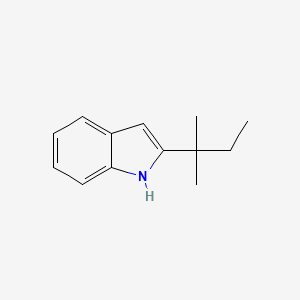
![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)
